molecular formula C18H16ClNO2S B2500752 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097865-34-2

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2500752
CAS No.: 2097865-34-2
M. Wt: 345.84
InChI Key: OKVLNHFYBXINBZ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorophenyl, furan, and thiophene moieties suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Intermediate: The initial step could involve the formation of an intermediate compound, such as 2-(2-chlorophenyl)acetic acid, through the chlorination of phenylacetic acid.

    Coupling Reaction: The intermediate is then coupled with a furan-2-yl and thiophen-2-yl ethylamine derivative. This step might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process would be optimized for cost-efficiency and yield. This might involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to enhance reaction efficiency and control.

    Catalysts and Solvents: Employing specific catalysts and solvents that are both effective and environmentally friendly to streamline the synthesis process.

    Automation and Monitoring: Implementing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group (if present) to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) for reduction reactions.

    Nucleophiles: Nucleophiles like amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological systems, including its binding affinity to proteins or nucleic acids.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

    Chemical Probes: It can be utilized as a chemical probe to investigate various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved might include:

    Signal Transduction: Modulating signal transduction pathways by binding to receptors or enzymes involved in cellular signaling.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Agonism/Antagonism: Acting as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-[2-(furan-2-yl)ethyl]acetamide: Lacks the thiophene moiety, which might result in different chemical and biological properties.

    2-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide: Substituting chlorine with bromine could alter the compound’s reactivity and interaction with biological targets.

    2-(2-chlorophenyl)-N-[2-(thiophen-2-yl)ethyl]acetamide: Lacks the furan ring, potentially affecting its electronic properties and reactivity.

Uniqueness

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the combination of chlorophenyl, furan, and thiophene groups in a single molecule. This combination imparts distinct electronic, steric, and chemical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a chlorophenyl group, a furan ring, and a thiophene ring. Its IUPAC name is indicative of its intricate design, which influences its biological activity.

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC19H18ClN O2 S
CAS Number1396882-32-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The precise mechanisms are still under investigation, but preliminary studies suggest modulation of biological pathways related to inflammation and cancer cell proliferation.

Antiviral Properties

Recent studies have indicated that derivatives of compounds containing furan and thiophene rings exhibit antiviral properties. For instance, certain modifications to the structure have shown enhanced activity against viral targets such as SARS-CoV-2. A comparative study demonstrated that similar compounds had effective EC50 values ranging from 130 to 263 μM against viral replication in cell lines .

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial activity. A study reported minimum inhibitory concentrations (MICs) for related compounds in the range of 0.22 to 0.25 μg/mL against various pathogens, highlighting the potential for therapeutic applications in treating infections .

Cytotoxicity

Cytotoxicity assays have shown that some derivatives possess significant cytotoxic effects against cancer cell lines. For example, IC50 values for related compounds were reported as low as 1.8 µM/mL in breast cancer cell lines, suggesting a strong potential for anticancer applications .

Case Studies

  • Antiviral Activity Against SARS-CoV-2
    • Study : A series of furan and thiophene derivatives were synthesized and screened for antiviral activity.
    • Findings : Compounds exhibited EC50 values significantly lower than standard antiviral drugs, indicating potential as novel antiviral agents .
  • Antimicrobial Efficacy
    • Study : Evaluation of antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis.
    • Results : The most active derivative showed MIC values indicating strong bactericidal activity .
  • Cytotoxicity in Cancer Research
    • Study : Assessment of cytotoxic effects on MCF-7 breast cancer cells.
    • Outcome : The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its viability for further development .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-15-6-2-1-5-13(15)11-18(21)20-12-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLNHFYBXINBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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